methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the structure of a compound can influence its reactivity . For instance, pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of “methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate” with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones. The reaction is usually carried out in the presence of a catalyst, such as a transition metal, and under specific temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 can be employed. This method offers a simple reaction workup and presents valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 3-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
- 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropyl group at the 5-position and the methyl group at the 3-position can affect the compound’s stability, solubility, and interaction with biological targets .
Properties
IUPAC Name |
methyl 5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)8-7(9(12)13-4)6(3)10-11-8/h5H,1-4H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSCPIZOATVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531623 | |
Record name | Methyl 5-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89270-13-3 | |
Record name | Methyl 5-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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